[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid
Description
[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]boronic acid is a heterocyclic boronic acid derivative featuring a central imidazole ring substituted with two phenyl groups at the 4- and 5-positions. The imidazole moiety is further linked to a phenylboronic acid group via a para-substituted phenyl spacer. This compound has garnered attention for its fluorescence properties and utility in analytical chemistry, particularly as a precolumn derivatization agent for detecting pharmaceuticals like hydroxyzine and cetirizine in biological samples . Its synthesis typically involves multi-step reactions, including condensation of benzil with aldehydes and ammonium acetate, followed by functionalization to introduce the boronic acid group . Structural characterization via NMR, mass spectrometry, and crystallography confirms its planar geometry and conjugation, which contribute to its fluorescence efficiency .
Properties
IUPAC Name |
[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BN2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14,25-26H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGBWLBFPUKKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390868 | |
| Record name | [4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264889-14-7 | |
| Record name | [4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Condensation Method
A widely used approach for synthesizing substituted imidazoles, including derivatives similar to the target compound, is the one-pot condensation of benzil, aromatic aldehydes, and ammonium acetate under reflux in glacial acetic acid. This method proceeds via the in situ formation of an imine intermediate, which then cyclizes to form the imidazole ring.
- Reaction conditions : Benzil (1.0 eq.), aromatic aldehyde (1.0 eq.), ammonium acetate (5.0 eq.) in glacial acetic acid, reflux for 12 hours under nitrogen atmosphere.
- Purification : After reaction completion, the mixture is cooled, poured into methanol, and the solid product is filtered, washed, and purified by silica gel column chromatography.
- Yields : Moderate yields ranging from 9% to 25% depending on the substituents on the aldehyde.
This method has been demonstrated with various aldehydes bearing electron-donating or electron-withdrawing groups, including halogens and trifluoromethyl groups, which influence the yield (Table 1).
| Entry | Aldehyde Substituent | Product Yield (%) |
|---|---|---|
| 1 | None (benzaldehyde) | 11 |
| 2 | p-Methyl | 8 |
| 3 | p-Fluoro | 25 |
| 4 | p-Chloro | 23 |
| 5 | p-Bromo | 21 |
| 6 | p-Trifluoromethyl | 13 |
| 7 | p-Methoxy | 9 |
| 9 | 4-Formylphenylboronic acid ester | 16 |
Table 1: Yields of imidazole derivatives synthesized via one-pot condensation with various aldehydes.
This method is applicable to preparing the core imidazole structure with a para-substituted phenyl ring, which can be further functionalized to introduce the boronic acid group.
Catalyst-Free Cyclization for Imidazole Formation
Recent advances have reported catalyst-free methods for synthesizing 2,4-disubstituted imidazoles through [3 + 2] cyclization of vinyl azides with amidines, which could be adapted to prepare the imidazole core of the target compound.
- Reaction conditions : Amidines and vinyl azides in acetonitrile at 80 °C with DBU as base.
- Yields : Good to excellent (up to 89%).
- Functional group tolerance : Broad, including halogenated and electron-rich substituents.
- Mechanism : Involves nucleophilic addition, nitrogen extrusion, cyclization, and ammonia elimination.
This method offers a mild, efficient alternative to classical condensation, potentially useful for synthesizing substituted imidazoles with boronic acid groups if suitable vinyl azide and amidine precursors are available.
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 14 | DBU (1.5 eq.) | Acetonitrile | 80 | 89 |
| 7 | K2CO3 | DMSO | 80 | 55 |
| 3 | K2CO3 | Acetonitrile | 65 | 23 |
Table 2: Selected yields for catalyst-free cyclization of vinyl azides with amidines under various conditions.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-pot condensation | Benzil + aldehyde + ammonium acetate | Simple, direct imidazole formation | Moderate yields, sensitive groups |
| Use of boronic acid aldehydes | Incorporate boronic acid ester during condensation | Direct incorporation | Lower yield, boronic acid stability |
| Post-synthetic borylation | Halogenated imidazole + Pd-catalyzed borylation | High selectivity and yield | Additional steps, catalyst needed |
| Catalyst-free cyclization | Vinyl azides + amidines + base (DBU) | Mild, efficient, high yields | Requires specific precursors |
Research Findings and Practical Considerations
- The one-pot condensation method is well-established and adaptable for various substituents, including boronic acid esters, but yields can be modest due to competing side reactions and sensitivity of boronic acid groups.
- Catalyst-free cyclization offers a greener, efficient route with broad substrate scope, though its application to boronic acid-containing substrates requires further exploration.
- Post-synthetic functionalization via cross-coupling remains a versatile strategy for installing boronic acid groups with high precision.
- Reaction conditions such as solvent, temperature, and base choice critically influence yield and purity.
- Purification typically involves silica gel chromatography and recrystallization to obtain analytically pure compounds.
This comprehensive overview integrates diverse, authoritative research insights into the preparation of [4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic acid, highlighting key synthetic routes, reaction conditions, yields, and practical aspects to guide expert chemists in the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the phenyl groups or the imidazole ring, resulting in the formation of reduced derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced phenyl or imidazole derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Medicinal Chemistry
[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic acid has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Research has shown that derivatives of boronic acids, including this compound, exhibit cytotoxic effects against various cancer cell lines by disrupting cellular protein homeostasis .
- Diabetes Management : The compound's ability to interact with glucose and other biomolecules makes it a candidate for developing glucose-sensing devices. Its incorporation into glucose-responsive materials could lead to advancements in diabetes management technologies .
Material Science
In material science, this compound has been utilized for:
- Polymer Chemistry : The compound can be used as a building block in the synthesis of smart polymers that respond to environmental stimuli. Its boronic acid moiety allows for the formation of hydrogels that can swell or shrink in response to changes in pH or the presence of specific ions .
- Nanomaterials : Research has explored the use of this compound in the fabrication of nanomaterials for drug delivery systems. Its ability to form stable complexes with biomolecules can enhance the efficacy and targeting of therapeutic agents .
Analytical Chemistry
The unique properties of this compound make it valuable in analytical chemistry:
- Sensors Development : The compound can be integrated into sensor platforms for detecting sugars and other biomolecules. Its selective binding properties allow for the development of highly sensitive biosensors that can be used in clinical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of [4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid involves its interaction with molecular targets through the boronic acid group and the imidazole ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic acid with structurally or functionally related boronic acids and imidazole derivatives:
Structural Analogs
Functional Comparisons
- Synthetic Utility: this compound is often employed in Suzuki-Miyaura cross-coupling reactions due to its stable boronic acid group, similar to PMBTDP . However, its bulkier diphenylimidazole core may reduce reactivity compared to simpler boronic acids like (4-aminophenyl)boronic acid (CAS 908268-52-0) .
- Biological Activity: Unlike [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which inhibits fungal histone deacetylases at micromolar concentrations , the target compound lacks direct antimicrobial activity but excels in bioanalytical applications due to its fluorescence properties .
- Physicochemical Properties: The diphenylimidazole group confers hydrophobicity, limiting aqueous solubility compared to analogs with polar substituents (e.g., methoxyethyl or amino groups) . However, this hydrophobicity enhances its compatibility with organic mobile phases in HPLC .
Crystallographic and Spectroscopic Insights
Crystallographic studies on related compounds, such as 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, reveal planar imidazole rings and intermolecular hydrogen bonding involving boronic acid groups, which stabilize crystal packing . In contrast, phenanthroimidazole derivatives exhibit distorted geometries due to steric hindrance from fused aromatic systems .
Biological Activity
Overview
[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic acid is a boronic acid derivative characterized by its unique imidazole structure and phenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. Its ability to form reversible covalent bonds with diols enhances its utility in various biochemical contexts.
- IUPAC Name: this compound
- Molecular Formula: C21H17BN2O2
- Molecular Weight: 340.2 g/mol
- CAS Number: 264889-14-7
The biological activity of this compound is primarily attributed to its boronic acid moiety, which allows it to interact with various molecular targets. The mechanism involves:
- Enzyme Inhibition: The boronic acid group can inhibit enzymes by forming covalent bonds with active site residues, particularly those containing hydroxyl groups.
- Cell Cycle Interference: Studies suggest that this compound may induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation in certain cancer cell lines .
Anticancer Activity
Research indicates that derivatives of boronic acids, including this compound, exhibit significant anticancer properties:
- Inhibition of Tumor Growth: In vitro studies have demonstrated that compounds similar to this boronic acid can inhibit tumor growth in various cancer models. For instance, compounds with similar structural motifs have shown IC50 values in the nanomolar range against specific cancer cell lines .
| Compound | Target | IC50 (nM) |
|---|---|---|
| CFI-400945 | PLK4 | <10 |
| Compound 82a | Pim Kinases | 0.4 - 1.1 |
| Compound 83 | MM1.S Cells | 640 |
Antibacterial Activity
Boronic acids are known for their antibacterial properties. Compounds related to this compound have been evaluated for their efficacy against various bacterial strains:
- Mechanism of Action: The antibacterial activity is often linked to the ability of these compounds to inhibit bacterial enzymes involved in cell wall synthesis or metabolic pathways.
Case Studies
Study on Antitumor Activity:
A study conducted on imidazole-containing derivatives highlighted the efficacy of related compounds against colon cancer cells. The results indicated that these compounds could significantly reduce tumor size in mouse models, showcasing their potential as therapeutic agents .
Evaluation of Antibacterial Properties:
In another investigation focusing on the antibacterial properties of boronic acids, it was found that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
Q & A
Q. What are the common synthetic routes for [4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid in academic research?
The synthesis typically involves multi-step procedures starting with substituted imidazole precursors. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol derivatives are synthesized via condensation reactions of benzil derivatives with aryl aldehydes and ammonium acetate under reflux conditions. Boronic acid functionality can be introduced through Suzuki-Miyaura coupling or direct substitution using boronic acid precursors in the presence of a palladium catalyst . Reaction optimization often requires pH control (e.g., sodium hydroxide) and inert atmospheres to prevent boronic acid degradation .
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): and NMR (e.g., in DMSO or MeOD) resolve aromatic proton environments and confirm boronic acid presence. For example, NMR signals at δ 8.07–8.10 ppm correspond to aromatic protons adjacent to the boronic acid group .
- X-ray Crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing arrangements. Anisotropic displacement parameters are visualized via ORTEP for Windows .
Advanced Research Questions
Q. How can computational methods predict the optoelectronic properties of this compound?
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. For similar imidazole derivatives, substituents like phenyl groups enhance conjugation, reducing band gaps and improving optoelectronic activity. Solvent effects and excitation states are modeled using polarizable continuum models (PCMs) .
Q. What strategies resolve data contradictions in X-ray crystallographic refinement of this compound?
Discrepancies in thermal parameters or occupancy factors are addressed using SHELXL’s restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. Twinning or disordered regions require integration of PLATON’s TWIN/BASF tools and iterative refinement cycles. WinGX’s graphical interface aids in visualizing residual electron density peaks .
Q. How does the boronic acid group influence interactions with biological targets?
The boronic acid moiety forms reversible covalent bonds with diols (e.g., sugar residues on glycoproteins), enabling enzyme inhibition or stabilization. For instance, it can bind to proteasome active sites or modulate kinase activity. Competitive binding assays (e.g., fluorescence polarization) quantify affinity, while molecular docking (AutoDock Vina) predicts binding poses .
Q. What challenges arise in analyzing the conductance properties of aryl boronic acids like this compound?
Single-molecule junction studies (e.g., scanning tunneling microscopy break-junction) reveal conductance variability due to boronic acid tautomerism. 2D conductance histograms under applied potentials (e.g., 100–200 mV) differentiate conductive states. Contamination by hydroxylated byproducts requires rigorous purification (e.g., silica gel chromatography) before measurement .
Methodological Notes
- Data Interpretation: Conflicting NMR signals (e.g., overlapping aromatic peaks) are resolved using - HSQC or COSY experiments.
- Thermal Stability: Thermogravimetric Analysis (TGA) under nitrogen identifies decomposition thresholds, critical for material applications .
- Biological Assays: Use phosphate-buffered saline (pH 7.4) to maintain boronic acid reactivity in vitro.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
